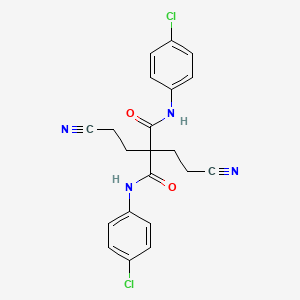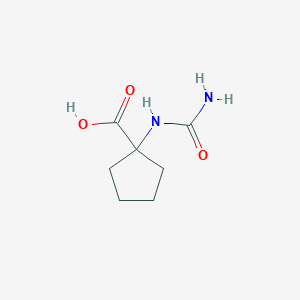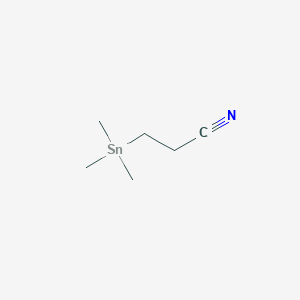
3-(Trimethylstannyl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trimethylstannyl)propanenitrile is an organotin compound characterized by the presence of a trimethylstannyl group attached to a propanenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(Trimethylstannyl)propanenitrile can be synthesized through several methods. One common approach involves the reaction of a halogenated propanenitrile with trimethyltin chloride in the presence of a base. The reaction typically proceeds under mild conditions, often using solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) to facilitate the process.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organotin chemistry apply. Large-scale synthesis would likely involve optimized reaction conditions to maximize yield and purity, potentially using continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 3-(Trimethylstannyl)propanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other nucleophiles, such as halides or alkoxides.
Elimination Reactions: Under certain conditions, the compound can undergo elimination to form alkenes or other unsaturated compounds.
Oxidation and Reduction: The nitrile group can be reduced to amines or oxidized to carboxylic acids, depending on the reagents used.
Common Reagents and Conditions:
Substitution: Sodium tert-butoxide in DMSO is commonly used for substitution reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent for converting nitriles to amines.
Oxidation: Potassium permanganate (KMnO4) or other strong oxidizers can be used to oxidize nitriles to carboxylic acids.
Major Products:
Scientific Research Applications
3-(Trimethylstannyl)propanenitrile has several applications in scientific research:
Mechanism of Action
The mechanism by which 3-(Trimethylstannyl)propanenitrile exerts its effects is primarily through its reactivity as an organotin compound. The trimethylstannyl group can participate in various nucleophilic substitution and elimination reactions, often facilitated by the electron-withdrawing nitrile group. These reactions can lead to the formation of new carbon-carbon or carbon-heteroatom bonds, making the compound valuable in synthetic organic chemistry .
Comparison with Similar Compounds
Propanenitrile: A simpler nitrile compound without the trimethylstannyl group.
Trimethylstannyl Arylboronates: Compounds with similar organotin functionality but different organic backbones.
3-(Trimethylstannyl)alanine: An amino acid derivative with a trimethylstannyl group.
Uniqueness: 3-(Trimethylstannyl)propanenitrile is unique due to its combination of a nitrile group and a trimethylstannyl group, which imparts distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a versatile reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling and other reactions .
Properties
CAS No. |
5827-64-5 |
|---|---|
Molecular Formula |
C6H13NSn |
Molecular Weight |
217.88 g/mol |
IUPAC Name |
3-trimethylstannylpropanenitrile |
InChI |
InChI=1S/C3H4N.3CH3.Sn/c1-2-3-4;;;;/h1-2H2;3*1H3; |
InChI Key |
HHQXEIZOAAUKEB-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


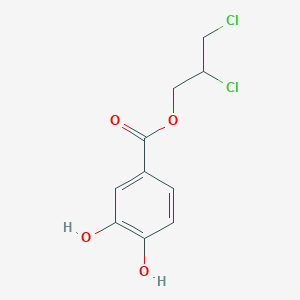
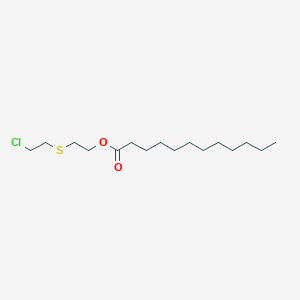
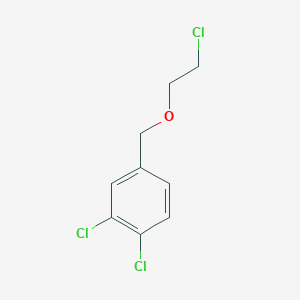
![4,6-Bis[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine](/img/structure/B14733869.png)

![[Dimethyl(propyl)silyl]methyl acetate](/img/structure/B14733883.png)
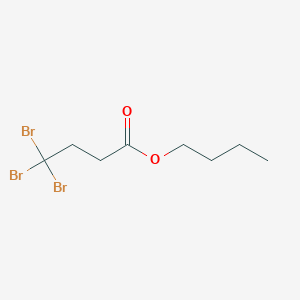
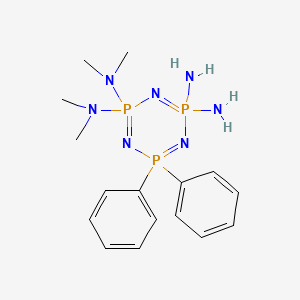

![Ethyl 4-[(2,6-diamino-5-nitrosopyrimidin-4-yl)amino]benzoate](/img/structure/B14733905.png)
![2-[(2-Chloroethoxy)methoxy]naphthalene](/img/structure/B14733909.png)
